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Compound of Interest |

Compound Name: methyl 2-hydroxyhex-5-ynoate
CAS No.: 1490824-17-3
Cat. No.: B6227165
. J

Strategic Scaffolds for Drug Discovery & Fine Chemical
Synthesis
Part 1: Executive Technical Overview

The molecular formula C7H1003 (MW: 142.15 g/mol ) represents a critical "functionality
density" node in organic synthesis. It balances three degrees of unsaturation with oxygenated
handles, creating versatile platforms for carbon-carbon bond formation.[1]

Unlike simple solvents or reagents, C7H1003 isomers serve as divergent intermediates.[1]
This guide focuses on the two most chemically significant isomers that drive modern drug
development and natural product synthesis:

o Allyl Acetoacetate (AAA): An acyclic

-keto ester used primarily for Carroll Rearrangements to access
-unsaturated ketones (terpene/vitamin precursors).[1][2]

o Methyl 2-Oxocyclopentanecarboxylate (MOCP): A cyclic

-keto ester serving as the foundational scaffold for Prostaglandins and Spirocyclic
pharmaceuticals via Dieckmann condensation and asymmetric alkylation.
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Part 2: Allyl Acetoacetate (AAA) — The
Rearrangement Powerhouse[1][2]

CAS: 1118-84-9 Role: Precursor for

-unsaturated ketones via decarboxylative allylation.[1]

Mechanistic Insight: The Carroll Rearrangement

The utility of AAA lies in its ability to undergo the Carroll Rearrangement. While classically a
thermal [3,3]-sigmatropic rearrangement (requiring >180°C), the modern Pd-catalyzed variant
(Tsuji-Trost type) proceeds under mild conditions, allowing for enantioselective construction of
quaternary centers.[1]

e Thermal Pathway: Kinetic enolization
[3,3]-shift
-keto acid intermediate

Decarboxylation.[1]

» Catalytic Pathway: Oxidative addition of Pd(0) to the allyl ester

-allyl Pd complex
Decarboxylation

Nucleophilic attack by the enolate.[1]

Visualization: Thermal vs. Catalytic Pathways

The following diagram contrasts the high-energy thermal route with the Pd-catalyzed cycle,
highlighting the entropy-driven decarboxylation step.[1]
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Figure 1: Mechanistic divergence of the Carroll Rearrangement. The Pd-catalyzed route avoids
the high-energy enol transition state.[1]

Validated Protocol: Pd-Catalyzed Decarboxylative
Allylation

Context: Synthesis of a prenylated ketone intermediate.
Reagents:

o Allyl Acetoacetate (1.0 equiv)[1]

« Pd(PPh3)4 (0.5 mol%)

e Solvent: THF (anhydrous)

Step-by-Step Methodology:

Inertion: Flame-dry a reaction flask and cool under Argon flow.

Charging: Add Allyl Acetoacetate (10 mmol) and dry THF (20 mL).

Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) in one portion. The solution typically
turns yellow.

Reaction: Stir at room temperature. Evolution of CO2 gas (bubbling) indicates initiation.
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e Monitoring (Self-Validating): Monitor by TLC (Hexane/EtOAc 9:1).
o Starting Material: Rf ~0.6 (Ester)
o Product: Rf ~0.7 (Ketone) - Note: The product is less polar due to loss of the ester group.

o Workup: Upon cessation of gas evolution (approx. 1-2 h), filter through a pad of silica to
remove Pd catalyst. Concentrate in vacuo.[1][3]

Critical Control Point: Ensure strictly anhydrous conditions. Water can hydrolyze the ester
before rearrangement, leading to acetoacetic acid and allyl alcohol (decomposition).[1]

Part 3: Methyl 2-Oxocyclopentanecarboxylate
(MOCP) - The Cyclic Scaffold

CAS: 10472-24-9 Role: Starting material for Prostaglandins (e.g., Misoprostol precursors) and
Jasmonoids.[1]

Synthetic Utility: The Dieckmann & Alkylation Logic

MOCP is synthesized via the Dieckmann Condensation of dimethyl adipate. Its value in drug
development stems from the "activation" provided by the ester group.[1]

» Activation: The ester makes the C1 proton highly acidic (pKa ~11), allowing mild alkylation.

[1]
» Direction: It directs alkylation to the

-position (C1), preventing regiochemical mixtures common in simple cyclopentanone
alkylations.[1]

o Removal: After functionalization, the ester can be removed via Krapcho decarboxylation,
leaving a substituted cyclopentanone.[1]

Visualization: The Prostaglandin Scaffold Workflow

This flowchart illustrates how MOCP is transformed into the core "hand" structure of
prostaglandin therapeutics.
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Figure 2: The "Activation-Alkylation-Decarboxylation" strategy using MOCP.

Protocol: Asymmetric Alkylation (General Procedure)

Context: Creating a chiral quaternary center for a bioactive terpene.
Reagents:
e MOCP (1.0 equiv)

o Alkyl Halide (1.1 equiv)
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e Base: K2CO3 (2.0 equiv) or NaH (1.1 equiv) for unreactive halides.

e Solvent: Acetone (for K2CO3) or DMF (for NaH).

Operational Logic:

Enolization: Treat MOCP with base. The solution will clarify as the enolate forms.
e C-Alkylation vs. O-Alkylation:

o Insight: To favor C-alkylation (desired), use a softer counter-cation (K+) and a polar aprotic
solvent.[1] Hard electrophiles or high oxygen affinity favor O-alkylation (enol ether
formation).

» Addition: Add alkyl halide slowly to control exotherm.

o Self-Validating Endpoint: The reaction is complete when the "doublet of doublets" signal of
the

-proton (approx 3.0-3.5 ppm) disappears in 1H NMR, replaced by a clean quaternary
integration.

Part 4: Comparative Data & Specifications
Isomer Comparison Table
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Methyl 2-
Feature Allyl Acetoacetate (AAA) Oxocyclopentanecarboxyl
ate (MOCP)
Acyclic Cyclic
Structure Type
-keto ester -keto ester

Decarboxylative Allylation . .
Key Reactivity y y -Alkylation / Dieckmann

(Carroll Condensation
] Functionalized
Primary Output -Unsaturated Ketones Cyclopentanones
o Prostaglandins, Jasmonoids,
Drug Class Vitamins (E, K), Terpenes

Antimicrobials

Flammable; CO2 evolution ) ) -
Safety Note ) ) Irritant; Hydrolysis sensitive
during reaction

Analytical Markers (NMR)

o AAA: Look for Allyl signals: Multiplet at 5.9 ppm (1H), Multiplet at 5.2-5.3 ppm (2H).[1]
Methylene (keto-ester) singlet at ~3.5 ppm.

o« MOCP: Look for Methyl ester singlet at 3.7 ppm. Ring protons: Complex multiplets 1.8-2.5
ppm.

-proton (triplet/dd) at ~3.1 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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